molecular formula C21H26N2O4S B6493703 2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 922115-41-1

2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide

Cat. No.: B6493703
CAS No.: 922115-41-1
M. Wt: 402.5 g/mol
InChI Key: VPRRBSXXHYOMTC-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with an ethoxy group, linked to an N-substituted acetamide group, which in turn is connected to a tetrahydroisoquinoline moiety with a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the reaction of benzylamine with glyoxal and formaldehyde under acidic conditions. The resulting intermediate is then further functionalized to introduce the ethoxyphenyl and sulfonyl groups.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Phenolic derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Derivatives with different substituents on the ethoxyphenyl ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might find use in the production of advanced materials or as a reagent in chemical synthesis.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific biological target. it is likely to involve interactions with specific receptors or enzymes, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the ethoxyphenyl group and the tetrahydroisoquinoline moiety. Similar compounds might include other substituted acetamides or isoquinolines, but the presence of the ethoxy group and the specific sulfonyl linkage sets it apart.

List of Similar Compounds

  • 2-phenyl-1,2,3,4-tetrahydroisoquinoline

  • 2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

  • N-(2-hydroxyethyl)acetamide derivatives

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-27-20-9-7-17(8-10-20)15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-19(18)16-23/h3-10H,2,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRRBSXXHYOMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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